

1-Fluoropropane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Fluoropropane**

Cat. No.: **B1212598**

[Get Quote](#)

Technical Guide: 1-Fluoropropane (C₃H₇F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of **1-Fluoropropane**, including its chemical formula and molecular weight. It also outlines a standard experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), a fundamental analytical technique in chemical and pharmaceutical research.

Molecular Formula and Weight

1-Fluoropropane is a halogenated alkane with the chemical structure CH₃CH₂CH₂F. Its molecular formula and weight are fundamental parameters for any quantitative analysis or experimental study.

The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Fluorine (F). The values provided by the IUPAC are used for this calculation.[\[1\]](#)

Component	Chemical Formula	Atomic Composition	Standard Atomic Weight (Da)	Contribution to Molecular Weight (Da)
1-Fluoropropane	C ₃ H ₇ F	3 x Carbon	[12.0096, 12.0116]	36.033 (using conventional value 12.011)
7 x Hydrogen	[1.00784, 1.00811]	7.056 (using conventional value 1.008)		
1 x Fluorine	18.998403162(5)	18.998		
Total	C ₃ H ₇ F	62.087		

Note: The standard atomic weights for Carbon and Hydrogen are presented as intervals, reflecting their natural isotopic variability.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) For practical purposes, a conventional value is often used.[\[2\]](#)[\[6\]](#) Fluorine is a monoisotopic element, so its atomic weight is a single, highly precise value.[\[7\]](#)[\[8\]](#)

The calculated molecular weight is approximately 62.09 g/mol .[\[9\]](#)[\[10\]](#) This value is consistent with data found in chemical databases.[\[11\]](#)[\[12\]](#)

Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental method for determining the molecular mass of organic compounds.[\[5\]](#)[\[13\]](#) For a volatile and relatively small molecule like **1-Fluoropropane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[\[7\]](#)[\[11\]](#) It provides separation from impurities and precise mass determination.

Protocol: Molecular Weight Determination of 1-Fluoropropane by GC-MS

This protocol describes the standard procedure for analyzing a sample of **1-Fluoropropane** to confirm its molecular weight.

Objective: To separate **1-Fluoropropane** from any potential volatile impurities and determine its molecular ion mass.

1. Sample Preparation:

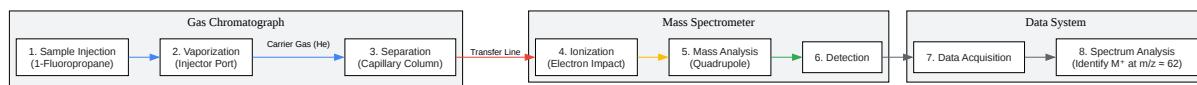
- Prepare a dilute solution of the **1-Fluoropropane** sample in a high-volatility solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range ($\mu\text{g/mL}$) to avoid overloading the column and detector.
- If analyzing a gaseous sample, use a gas-tight syringe to collect a known volume.

2. GC-MS System Configuration:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Set injector temperature to 200°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating non-polar volatile compounds.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 150°C.
 - Final hold: Hold at 150°C for 2 minutes.
- Mass Spectrometer (MS):
 - Interface Temperature: Set the GC-MS transfer line temperature to 250°C to prevent condensation.

- Ion Source: Electron Ionization (EI) is the standard method.[\[5\]](#) Set the ion source temperature to 230°C. Use a standard electron energy of 70 eV.
- Mass Analyzer: Quadrupole analyzer.
- Scan Range: Set the mass-to-charge ratio (m/z) scan range from 35 to 200 amu to ensure detection of the molecular ion and potential fragments.

3. Analysis Procedure:


- Inject 1 μ L of the prepared liquid sample (or 100 μ L of the gaseous sample) into the GC injector port.
- Start the GC-MS data acquisition. The GC will separate the components of the sample based on their boiling points and interaction with the stationary phase.
- As each component elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
- The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

4. Data Analysis:

- Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to **1-Fluoropropane**. The retention time should be consistent for this compound under the specified conditions.
- Mass Spectrum: Extract the mass spectrum for the **1-Fluoropropane** peak.
- Identify the Molecular Ion Peak (M^+): The molecular ion peak is the peak with the highest m/z that corresponds to the intact molecule after losing one electron. For **1-Fluoropropane** (C_3H_7F), this peak should appear at an m/z of approximately 62.[\[9\]](#)
- Analyze Fragmentation Pattern: The EI process will cause the molecular ion to fragment. Common fragments for propyl compounds can help confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of **1-Fluoropropane**.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selectscience.net [selectscience.net]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propane, 1-fluoro- | C3H7F | CID 9998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-FLUOROPROPANE|460-13-9 - MOLBASE Encyclopedia [m.molbase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-Fluoropropane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212598#1-fluoropropane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com